Intrinsic Inhibitory Potency: NOG Directly Inhibits Prolyl 4-Hydroxylase, Unlike the Inactive Prodrug DMOG
In head-to-head enzymatic assays using purified prolyl 4-hydroxylase, N-Oxalylglycine (NOG) acts as a potent and direct competitive inhibitor, whereas its dimethyl ester derivative, Dimethyloxalylglycine (DMOG), demonstrates no intrinsic inhibitory activity against the purified enzyme [1]. DMOG is only active in cell-based or microsomal systems following intracellular esterase cleavage to generate the active NOG moiety [1]. This critical difference means that NOG is the definitive compound for cell-free biochemical assays and for interpreting direct target engagement, while DMOG introduces confounding variables related to cellular uptake and prodrug conversion efficiency.
| Evidence Dimension | Inhibition of Purified Prolyl 4-Hydroxylase (Ki) |
|---|---|
| Target Compound Data | Ki = 1.9 – 7.8 µM (competitive with respect to 2-oxoglutarate) |
| Comparator Or Baseline | Dimethyloxalylglycine (DMOG) Ki = N/A (no inhibition of purified enzyme) |
| Quantified Difference | Qualitative difference: Active inhibitor vs. inactive prodrug |
| Conditions | Purified chicken prolyl 4-hydroxylase, in vitro enzyme assay, varied 2OG substrate concentrations |
Why This Matters
For biochemical assays requiring direct enzyme inhibition without cellular metabolism artifacts, NOG is the only valid choice between these two commonly used compounds.
- [1] Baader, E., Tschank, G., Baringhaus, K. H., Burghard, H., & Günzler, V. (1994). Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues. Biochemical Journal, 300(Pt 2), 525–530. View Source
